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Compound of Interest

Compound Name: Phenol-d

Cat. No.: B8082753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectral data for various deuterated forms of phenol. Understanding the NMR spectra of

these isotopologues is crucial for researchers in fields ranging from mechanistic studies and

reaction monitoring to drug development, where deuterated compounds are increasingly used

to modify metabolic profiles. This document presents detailed quantitative data, experimental

protocols, and visual aids to facilitate a thorough understanding of the subject.

Introduction to Phenol-d NMR Spectroscopy
Deuterium (²H or D), an isotope of hydrogen, possesses a nuclear spin (I=1) that differs from

that of a proton (¹H, I=1/2). This difference leads to distinct changes in NMR spectra upon

isotopic substitution. In ¹H NMR, the replacement of a proton with a deuteron results in the

disappearance of the corresponding signal. In ¹³C NMR, carbons bonded to deuterium exhibit

characteristic splitting patterns due to C-D coupling and a decrease in signal intensity from the

loss of the Nuclear Overhauser Effect (NOE). This guide will explore the NMR spectral data of

unlabeled phenol and its deuterated analogues: phenol-d1 (phenol-OD) and phenol-d5

(phenol-2,3,4,5,6-d5).

Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for phenol and its deuterated

forms in two common NMR solvents: chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-
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d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

¹H NMR Spectral Data
Compoun
d

Solvent
Ar-H
(ppm)

Multiplicit
y

J (Hz) OH (ppm)
Multiplicit
y

Phenol CDCl₃
7.29-7.23,

6.98, 6.90
m, t, d 7.4, 8.0 ~5.0-6.0 br s

Phenol DMSO-d₆
7.18, 6.87-

6.72
t, m 7.8 9.32 s

Phenol-d1

(Phenol-

OD)

CDCl₃
7.29-7.23,

6.98, 6.90
m, t, d 7.4, 8.0 - -

Phenol-d1

(Phenol-

OD)

DMSO-d₆
7.18, 6.87-

6.72
t, m 7.8 - -

Phenol-d5 CDCl₃ - - - ~5.0-6.0 s

Phenol-d5 DMSO-d₆ - - - 9.32 s

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration,

temperature, and solvent purity. The values provided are approximate ranges.

¹³C NMR Spectral Data
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Compound Solvent C1 (ipso)
C2, C6
(ortho)

C3, C5
(meta)

C4 (para)

Phenol CDCl₃ 155.0 115.4 129.7 121.0

Phenol DMSO-d₆ 157.36[1] 115.26[1] 129.35[1] 118.82[1]

Phenol-d1

(Phenol-OD)
CDCl₃ ~155.0 ~115.4 ~129.7 ~121.0

Phenol-d1

(Phenol-OD)
DMSO-d₆ ~157.3 ~115.2 ~129.3 ~118.8

Phenol-d5 CDCl₃ 155.0 115.4 (t) 129.7 (t) 121.0 (t)

Phenol-d5 DMSO-d₆ 157.3 115.2 (t) 129.3 (t) 118.8 (t)

Note: For Phenol-d5, the signals for the deuterated carbons (C2-C6) will appear as triplets due

to ¹J-coupling with deuterium (I=1). The precise chemical shifts may vary slightly due to isotopic

effects.

Experimental Protocols
The following section details the methodologies for preparing and acquiring NMR spectra of

deuterated phenols.

Sample Preparation
Analyte Preparation: Ensure the deuterated phenol sample is of high purity. If necessary,

purify the compound by recrystallization or chromatography.

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest.

CDCl₃ and DMSO-d₆ are common choices. Ensure the solvent is of high isotopic purity

(typically >99.8 atom % D).

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of

solvent is generally sufficient. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) is

preferable to obtain a good signal-to-noise ratio in a reasonable time.

Procedure:
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Accurately weigh the desired amount of the deuterated phenol and transfer it to a clean,

dry NMR tube.

Add the appropriate volume of the deuterated solvent.

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

If any particulate matter is present, filter the solution through a small plug of glass wool in

a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer. These parameters may need to be adjusted based on the specific instrument

and sample concentration.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated

sample.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker

instruments) to simplify the spectrum and enhance signal-to-noise through the Nuclear

Overhauser Effect (for protonated carbons).
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Number of Scans (NS): 128 to 1024 scans or more may be necessary depending on the

sample concentration.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

Temperature: 298 K (25 °C).

Visualization of Deuterated Phenol Structures and
NMR Relationships
The following diagrams, generated using the DOT language, illustrate the structures of the

phenol isotopologues and the relationships between them and their expected NMR spectra.

Phenol (C₆H₅OH)

Phenol-d1 (C₆H₅OD)D₂O Exchange

Phenol-d5 (C₆D₅OH)

Ring Deuteration

Click to download full resolution via product page

Relationship between Phenol and its Deuterated Isotopologues.
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¹H NMR Spectra ¹³C NMR Spectra

Phenol:
- Aromatic Multiplets
- Broad OH Singlet

Phenol-d1:
- Aromatic Multiplets

- No OH Signal

OH Disappears

Phenol-d5:
- Single OH Singlet

Aromatic Signals Disappear

Phenol:
- 4 Aromatic Signals

Phenol-d5:
- 1 Singlet (C-OH)
- 3 Triplets (C-D)

Splitting into Triplets

Phenol-d1:
- 4 Aromatic Signals

(Minor Isotope Shifts)

Click to download full resolution via product page

Expected NMR Spectral Changes upon Deuteration of Phenol.

Conclusion
The NMR spectra of deuterated phenols provide a wealth of information for chemists. The

selective replacement of protons with deuterium serves as a powerful tool for signal

assignment and the study of reaction mechanisms. This guide has provided a detailed

summary of the expected ¹H and ¹³C NMR data for phenol, phenol-d1, and phenol-d5, along

with standardized experimental protocols for their acquisition. The provided visualizations

further clarify the relationships between these isotopologues and their spectral characteristics.

By utilizing this information, researchers can more effectively employ deuterated phenols in

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to Phenol-d NMR Spectral
Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8082753#understanding-phenol-d-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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